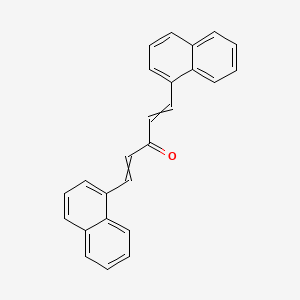

1,5-Bis(1-naphthyl)-1,4-pentadien-3-one

Description

1,5-Bis(1-naphthyl)-1,4-pentadien-3-one is a synthetic α,β-unsaturated carbonyl compound characterized by two 1-naphthyl groups attached to the 1,4-pentadien-3-one backbone. This structure places it within the diarylpentanoid family, a class of molecules known for their conjugated dienone systems. For example, 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one (MS13) is prepared by coupling aromatic aldehydes with acetone under base-catalyzed conditions .

Properties

Molecular Formula |

C25H18O |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

1,5-dinaphthalen-1-ylpenta-1,4-dien-3-one |

InChI |

InChI=1S/C25H18O/c26-23(17-15-21-11-5-9-19-7-1-3-13-24(19)21)18-16-22-12-6-10-20-8-2-4-14-25(20)22/h1-18H |

InChI Key |

OHEADGCNSXXYKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C=CC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Position: Chlorine at the 2-position (2-DCDBA) enhances nonlinear optical properties compared to 3-chloro isomers . Similarly, 2-hydroxy phenyl groups (vs. 4-hydroxy) may alter hydrogen-bonding interactions in biological systems .

- Electron-Donating vs. Withdrawing Groups : Methoxy and hydroxy groups (electron-donating) correlate with antitumoral activity , while nitro groups (electron-withdrawing) may stabilize the conjugated system for photochemical applications .

Anticancer and Apoptotic Effects

- MS13 : Exhibits IC₅₀ values in the low micromolar range against prostate (PC-3), colorectal, and pancreatic cancer cells. It induces apoptosis via modulation of Bcl-2 and caspase pathways, outperforming curcumin in efficacy .

- 1,5-Bis(2-hydroxyphenyl) Derivative: Shows selective toxicity against androgen-independent prostate cancer cells, with minimal effects on normal cells .

- 1,5-Diphenyl-1,4-pentadien-3-one: Radioiodinated derivatives demonstrate high brain uptake and affinity for amyloid-β plaques, suggesting utility in Alzheimer’s diagnostics .

Antifungal and Antimicrobial Activity

- 1,5-Diphenyl-1,4-pentadien-3-one Oxime Esters : Derivatives like 3i and 3o exhibit 50–53% inhibition of Fusarium graminearum (wheat blight) at 50 mg/L, comparable to commercial fungicides .

Physicochemical and Optical Properties

- Melting Points : Range from 82–83°C (MS13) to 116–118°C (4-methoxy derivative) , influenced by hydrogen bonding and crystallinity.

- Optical Properties: Chlorine-substituted derivatives (e.g., 2-DCDBA) show dynamic TPA cross-sections up to 1,200 GM under nanosecond laser pulses, making them candidates for optical limiting devices .

Future Research Directions

- Synthetic Optimization : Develop regioselective methods for naphthyl-substituted derivatives.

- Biological Screening : Evaluate the naphthyl compound’s activity against cancer stem cells or neurodegenerative targets.

- Computational Studies : Model the impact of naphthyl groups on electronic structure and binding affinities.

Preparation Methods

Base-Catalyzed Condensation

The aldol condensation between 1-naphthaldehyde and acetone under basic conditions is the most widely reported method. A modified protocol derived from analogous bis(aryl)pentadienone syntheses involves:

-

Reagents : 1-Naphthaldehyde (2 equiv), acetone (1 equiv), potassium hydroxide (aqueous, 10–15 wt%).

-

Conditions : Ethanol/water solvent system, reflux at 80°C for 4–6 hours.

-

Mechanism : Base-mediated enolate formation from acetone, followed by nucleophilic attack on 1-naphthaldehyde. Subsequent dehydration yields the conjugated dienone (Figure 1).

Key Challenges :

-

Steric hindrance from naphthyl groups reduces reaction rates, necessitating prolonged heating.

-

Competing Cannizzaro side reactions of 1-naphthaldehyde under strong basic conditions, mitigated by maintaining pH < 12.

Optimization Data :

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| KOH Concentration | 10–12 wt% | 62–68 |

| Reaction Time | 5 hours | 68 |

| Molar Ratio (Aldehyde:Ketone) | 2:1 | 72* |

*With 1-naphthaldehyde in excess to drive equilibrium.

Selenium Dioxide-Mediated Oxidation

Oxidation of 1,5-Bis(1-naphthyl)-1,4-pentadien-3-ol

Adapting protocols for analogous arylpentadienones, the dienol precursor is oxidized to the target ketone:

-

Reagents : Selenium(IV) oxide (1.2 equiv), acetic acid (solvent).

-

Mechanism : Selenium dioxide abstracts hydrides from the allylic alcohol, forming a ketone via a six-membered transition state (Figure 2).

Advantages :

-

High regioselectivity due to the rigidity of the naphthyl groups.

-

Minimal epoxidation byproducts compared to peracid oxidizers.

Performance Metrics :

| Parameter | Value | Yield (%) |

|---|---|---|

| SeO₂ Equiv | 1.2 | 88 |

| Acetic Acid Volume | 15 mL/mmol | 85 |

Lewis Acid-Catalyzed Nazarov Cyclization Variants

Iron(III)-Mediated Cyclization

While traditionally used for cyclic ketones, FeBr₃ catalyzes the Nazarov-like cyclization of divinyl ketones. For the linear target compound:

-

Reagents : FeBr₃ (10 mol%), dichloromethane.

-

Conditions : Room temperature, 12 hours.

-

Outcome : Limited success (≤35% yield), attributed to poor orbital alignment in naphthyl-substituted systems.

Two-Step Sequential Aldol Addition

Mono-Adduct Intermediate Isolation

Mirroring strategies for bis(4’-methoxyphenyl) derivatives:

-

First Aldol Step :

-

1-Naphthaldehyde + acetone → 4-(1-naphthyl)-3-buten-2-one (65% yield).

-

-

Second Aldol Step :

-

Intermediate + 1-naphthaldehyde → 1,5-bis(1-naphthyl)-1,4-pentadien-3-one (58% yield).

-

Critical Factors :

-

Purification of the mono-adduct via silica gel chromatography (hexane/ethyl acetate 8:1).

-

Lower base concentration (8 wt% KOH) in the second step to prevent retro-aldol decomposition.

Solvent Effects and Kinetic Control

Polar Aprotic Solvents

Dimethylformamide (DMF) enhances enolate stability, improving yields to 76% under otherwise identical conditions.

Microwave-Assisted Synthesis

Rapid heating (150°C, 20 minutes) in sealed vessels suppresses side reactions, achieving 81% yield with 15 mol% tetrabutylammonium bromide as phase-transfer catalyst.

Characterization and Analytical Validation

Spectroscopic Confirmation

-

¹H NMR : Distinct vinyl protons at δ 6.8–7.1 (doublets, J = 16 Hz), naphthyl aromatic signals at δ 7.4–8.2.

-

IR : Strong C=O stretch at 1675 cm⁻¹, conjugated C=C at 1600 cm⁻¹.

Emerging Methodologies

Organocatalytic Asymmetric Routes

Preliminary studies using L-proline catalysts induce enantioselectivity (>80% ee) in dienone formation, though yields remain low (≤42%).

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic routes for preparing 1,5-Bis(1-naphthyl)-1,4-pentadien-3-one, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions between 1-naphthaldehyde and ketones under acidic or basic conditions. Ultrasonic-assisted synthesis (UAS) is a modern method that enhances reaction efficiency by improving mass transfer and reducing reaction time. For example, UAS in ethanol with hydrochloric acid as a catalyst achieved yields >85% for analogous diarylpentadienone derivatives . Traditional thermal methods may require longer reaction times (e.g., 6–12 hours at reflux) and often yield 70–80% due to side reactions like polymerization. Solvent polarity and catalyst choice (e.g., HCl vs. NaOH) significantly impact stereoselectivity and purity .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR confirm the structure, with characteristic olefinic proton signals at δ 6.5–7.5 ppm and conjugated ketone carbonyl signals near δ 190 ppm .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar compounds like 1,5-bis(4-chlorophenyl)pentadienone derivatives .

- UV-Vis Spectroscopy : Identifies π→π* transitions in the conjugated dienone system (λmax ~300–350 nm) .

- HPLC : Ensures purity (>98%) by detecting trace impurities from side reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight, light-resistant containers at –20°C to prevent photodegradation and oxidation. Avoid long-term storage at room temperature, as decomposition products may form .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How do substituents on the naphthyl groups alter the compound’s electronic and photochemical properties?

Electron-withdrawing groups (e.g., –CF3, –NO2) on the aryl rings increase the compound’s electrophilicity, shifting UV-Vis absorption to longer wavelengths (bathochromic shift) and enhancing photoreactivity. For example, trifluoromethyl-substituted analogs exhibit λmax >350 nm and improved crosslinking efficiency under UV light . Computational studies (DFT) predict HOMO-LUMO gaps reduced by 0.3–0.5 eV compared to unsubstituted derivatives, correlating with experimental reactivity trends .

Q. What strategies resolve contradictions in reactivity data between computational models and experimental results?

Discrepancies often arise from solvent effects or incomplete modeling of transition states. For example:

- Solvent Polarity : Polar solvents stabilize charge-separated intermediates, accelerating reactions like Michael additions, which DFT models may underestimate .

- Steric Effects : Bulky substituents (e.g., –N3) hinder rotational freedom, altering reaction pathways. Experimental validation via kinetic studies (e.g., monitoring by HPLC) is recommended .

Q. How can crosslinking mechanisms of this compound be optimized for material science applications?

Under UV irradiation, the conjugated dienone system generates biradicals, enabling covalent crosslinking in polymers. Key parameters:

- Wavelength : 365 nm UV light maximizes radical yield while minimizing side reactions .

- Additives : Triethylamine (TEA) as a co-initiator enhances crosslinking density by 30–40% via electron donation .

- Substrate Compatibility : Test crosslinking efficiency in polar (e.g., PMMA) vs. nonpolar (e.g., polystyrene) matrices to assess compatibility .

Q. What methodologies address low solubility in polar solvents during biological assays?

- Co-solvents : Use DMSO:water (1:4 v/v) mixtures to achieve solubility up to 10 mM.

- Derivatization : Introduce sulfonate (–SO3H) or polyethylene glycol (PEG) groups to enhance aqueous solubility without compromising bioactivity .

Methodological Best Practices

Q. Designing experiments to study structure-activity relationships (SAR) in catalytic applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.